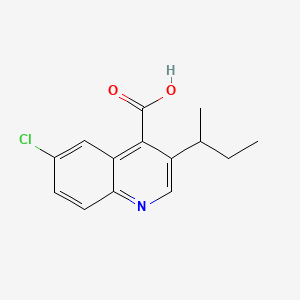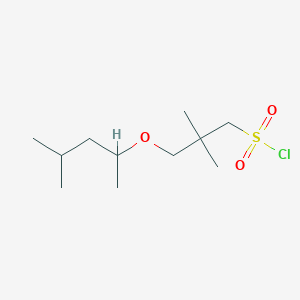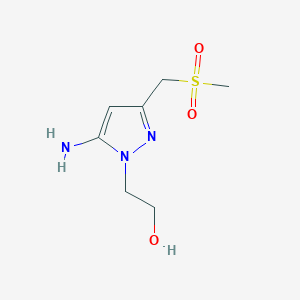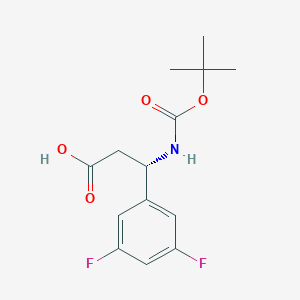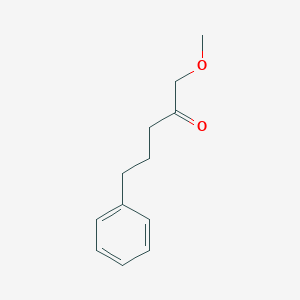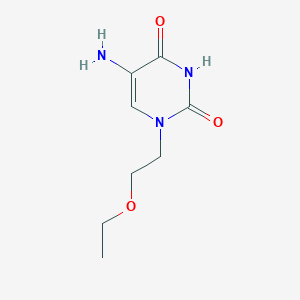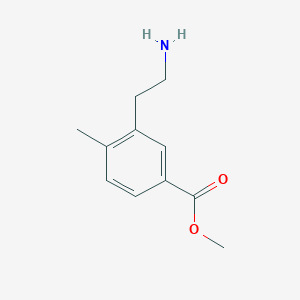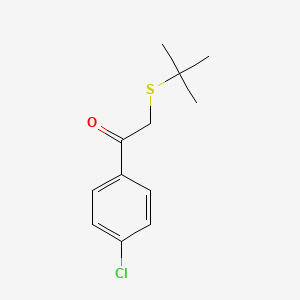
2-(tert-Butylsulfanyl)-1-(4-chlorophenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-Butylsulfanyl)-1-(4-chlorophenyl)ethan-1-one is an organic compound characterized by the presence of a tert-butylsulfanyl group and a chlorophenyl group attached to an ethanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylsulfanyl)-1-(4-chlorophenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and tert-butylthiol.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic addition reaction between 4-chlorobenzaldehyde and tert-butylthiol.
Oxidation: The intermediate is then subjected to oxidation to form the desired ethanone compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(tert-Butylsulfanyl)-1-(4-chlorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted chlorophenyl derivatives.
科学的研究の応用
2-(tert-Butylsulfanyl)-1-(4-chlorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(tert-Butylsulfanyl)-1-(4-chlorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules.
類似化合物との比較
Similar Compounds
2-(tert-Butylsulfanyl)-1-phenylethan-1-one: Lacks the chlorophenyl group.
2-(tert-Butylsulfanyl)-1-(4-methylphenyl)ethan-1-one: Contains a methyl group instead of a chlorine atom.
Uniqueness
2-(tert-Butylsulfanyl)-1-(4-chlorophenyl)ethan-1-one is unique due to the presence of both the tert-butylsulfanyl and chlorophenyl groups, which confer distinct chemical properties and reactivity compared to similar compounds.
特性
CAS番号 |
88577-88-2 |
|---|---|
分子式 |
C12H15ClOS |
分子量 |
242.77 g/mol |
IUPAC名 |
2-tert-butylsulfanyl-1-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C12H15ClOS/c1-12(2,3)15-8-11(14)9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3 |
InChIキー |
HGFBBWOKIYPFPN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)SCC(=O)C1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Chloro-5-(trifluoromethyl)benzo[d]isothiazole](/img/structure/B13635379.png)
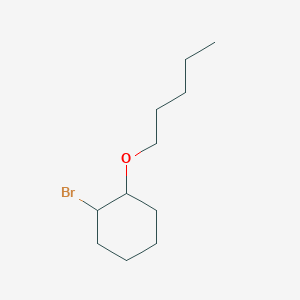
![6-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B13635385.png)

